

CAS number 39229-12-4 properties

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)-2-phenylethane-1,2-dione
CAS No.:	39229-12-4
Cat. No.:	B1582120

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An In-depth Technical Guide to **1-(4-bromophenyl)-2-phenylethane-1,2-dione** (CAS 39229-12-4): Properties, Synthesis, and Applications

Introduction

1-(4-bromophenyl)-2-phenylethane-1,2-dione, commonly identified by its CAS number 39229-12-4 and the synonym 4-Bromobenzil, is an aromatic alpha-diketone. As a derivative of benzil, this compound possesses a versatile chemical scaffold characterized by two adjacent carbonyl groups, flanked by a phenyl and a 4-bromophenyl group. This unique structural arrangement imparts specific reactivity and makes it a valuable intermediate in various fields of chemical synthesis. Its applications are found in drug discovery, catalysis, and material science, where it serves as a crucial building block for constructing more complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, potential applications, analytical procedures, and safety protocols, designed for professionals in research and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its application in a laboratory setting. 4-Bromobenzil is an off-white to yellow solid at room temperature, and its properties are summarized below.[2]

Table 1: Chemical Identifiers for CAS 39229-12-4

Identifier	Value
CAS Number	39229-12-4[1][2][3]
IUPAC Name	1-(4-bromophenyl)-2-phenylethane-1,2-dione[1][3]
Synonyms	4-Bromobenzil, 4-bromobenzil, 1-(4-bromophenyl)-2-phenylethanedione[2][3]
Molecular Formula	C ₁₄ H ₉ BrO ₂ [1][2][3]
Molecular Weight	289.12 g/mol [2]
InChI Key	REKFALFAMJBFCR-UHFFFAOYSA-N[3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br</chem> [3]

Diagram 1: Molecular Structure of 4-Bromobenzil

Caption: 2D structure of 1-(4-bromophenyl)-2-phenylethane-1,2-dione.

Table 2: Physicochemical Properties of 4-Bromobenzil

Property	Value	Source
Appearance	Off-white to yellow solid	[2]
Melting Point	86.5 °C	[2]
Boiling Point	403.9 ± 28.0 °C (Predicted)	[2]
Density	1.470 ± 0.06 g/cm ³ (Predicted)	[2]
Stability	Stable under recommended storage conditions.	[4][5]
Solubility	Poorly soluble in water; likely soluble in polar organic solvents.	Inferred from related compounds[5][6]

Section 2: Synthesis and Reactivity

4-Bromobenzil is primarily utilized as a synthetic intermediate. Its synthesis can be achieved through the oxidation of corresponding alkyne precursors. The reactivity of the molecule is dominated by the vicinal diketone moiety, which is a versatile functional group in organic chemistry.

Experimental Protocol: Synthesis of 4-Bromobenzil

A reported method for synthesizing 4-Bromobenzil involves the copper-catalyzed oxidation of 1-Bromo-4-(phenylethynyl)benzene.[7] This procedure offers a high yield and proceeds under mild conditions.

Objective: To synthesize **1-(4-bromophenyl)-2-phenylethane-1,2-dione** (39229-12-4) from 1-Bromo-4-(phenylethynyl)benzene (13667-12-4).

Materials:

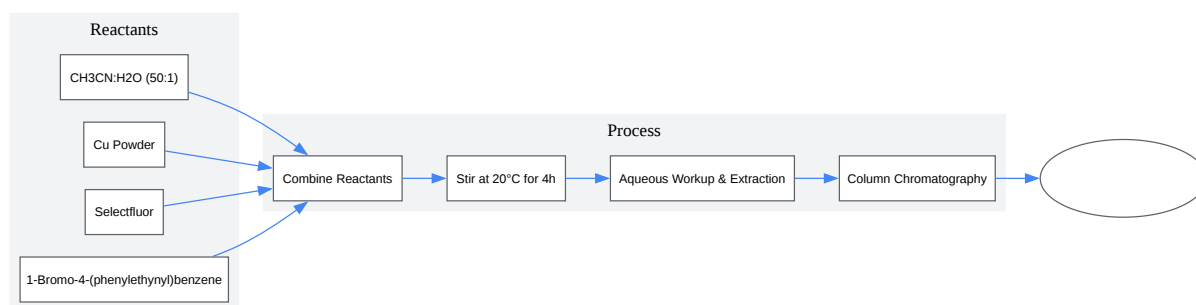
- 1-Bromo-4-(phenylethynyl)benzene (0.2 mmol)
- Copper (Cu) powder (0.64 mg, 5 mol%)
- Selectfluor (141.7 mg, 0.4 mmol, 2 equiv)

- Acetonitrile (CH₃CN)
- Deionized Water (H₂O)
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer

Procedure:

- To a suitable reaction vessel, add 1-Bromo-4-(phenylethynyl)benzene (0.2 mmol), copper powder (0.64 mg), and Selectfluor (141.7 mg).[7]
- Add 2 mL of a solvent mixture of Acetonitrile:Water in a 50:1 (V/V) ratio.[7]
- Stir the reaction mixture at 20 °C for 4 hours.[7]
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, quench the reaction and perform a standard aqueous workup.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield the final product (Reported Yield: 90%).[7]

Diagram 2: Synthetic Workflow



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Caption: One-pot synthesis of 4-Bromobenzil from an alkyne precursor.

Section 3: Applications in Research and Development

The utility of 4-Bromobenzil stems from its dual functionality: the reactive diketone core and the bromo-substituted aromatic ring, which allows for further functionalization via cross-coupling reactions.

- **Building Block in Organic Synthesis:** It serves as a precursor for synthesizing a variety of heterocyclic compounds, such as quinoxalines and imidazoles, through condensation reactions with diamines. These heterocyclic scaffolds are prevalent in many biologically active molecules.[8]
- **Drug Discovery:** While direct biological activity data for 4-Bromobenzil is limited, its structural motif is of significant interest. Analogues of benzil have been identified as inhibitors of mammalian carboxylesterases.[5] Furthermore, complex pyranopyrone structures, which can be synthesized from diketone precursors, have demonstrated anticancer properties.[9]

Therefore, 4-Bromobenzil is a valuable starting material for generating libraries of novel compounds for biological screening.

- Material Science: Aromatic diketones like benzil are known photoinitiators and photosensitizers. The presence of a heavy bromine atom in 4-Bromobenzil can enhance intersystem crossing, potentially making it a useful component in photopolymerization applications or as a triplet sensitizer in photochemical reactions.[1]

Section 4: Analytical Methodologies

Ensuring the purity and identity of 4-Bromobenzil is critical for its use in sensitive applications. Standard chromatographic and spectroscopic methods are employed for its analysis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 4-Bromobenzil sample.

Instrumentation & Conditions:

- HPLC System: Standard analytical HPLC with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm (based on the benzoyl chromophore).
- Injection Volume: 10 μ L.
- Column Temperature: 25 $^{\circ}$ C.

Procedure:

- Prepare a stock solution of the 4-Bromobenzil sample in the mobile phase (e.g., 1 mg/mL).

- Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the sample and run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of all components.
- Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by GC-MS

Objective: To confirm the identity and molecular weight of 4-Bromobenzil.

Instrumentation & Conditions:

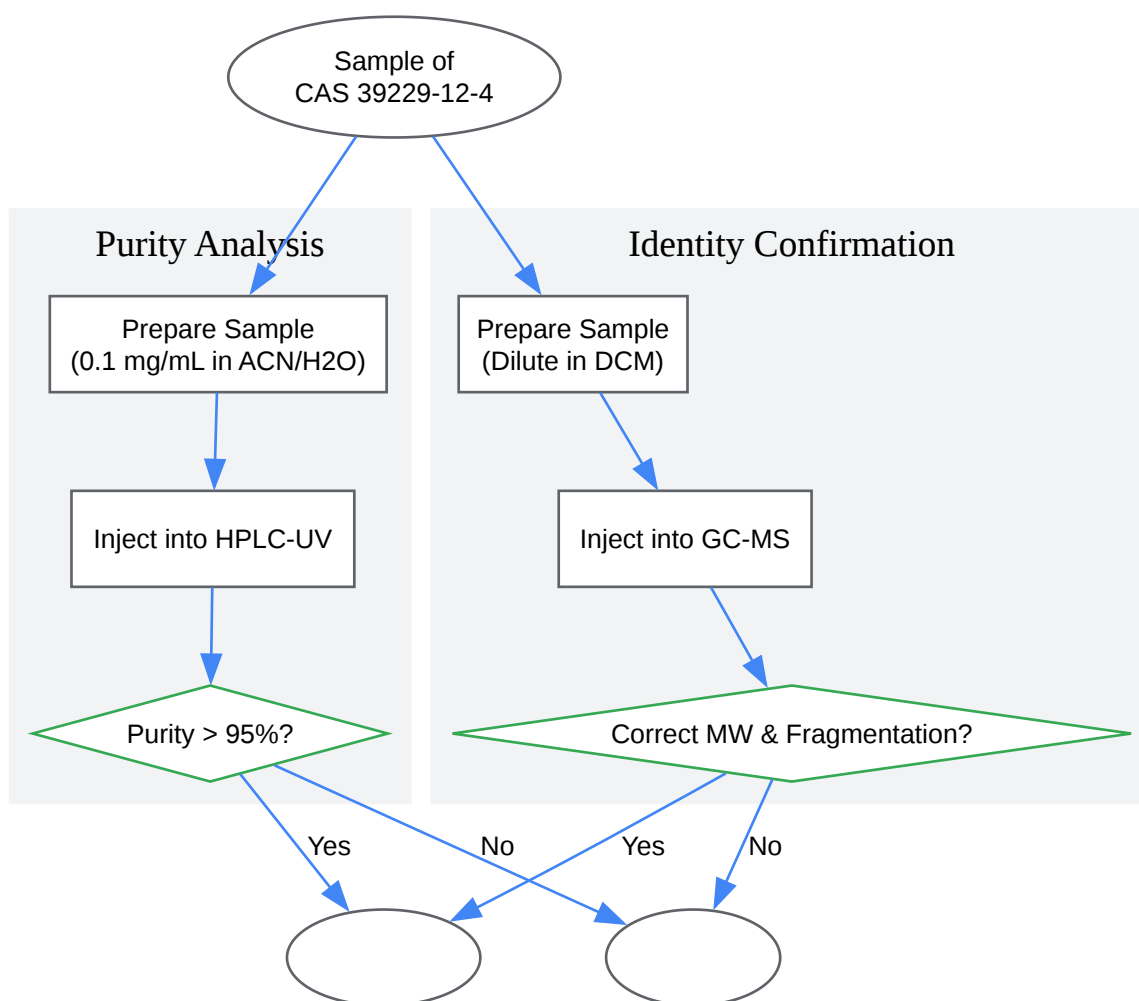
- GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer.
- Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
- Inlet Temperature: 280 °C.
- Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Transfer Line Temp: 290 °C.
- Scan Range: 50-400 m/z.

Procedure:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- Inject a small volume (e.g., 1 μ L) into the GC.
- Acquire the mass spectrum of the eluting peak corresponding to 4-Bromobenzil.
- Confirm the identity by matching the obtained mass spectrum with a reference spectrum. Key fragments to observe would include the molecular ion (M^+) at m/z 288/290 (due to bromine isotopes), and fragments corresponding to the benzoyl (m/z 105) and bromobenzoyl (m/z 183/185) moieties.

Diagram 3: Analytical Quality Control Workflow



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Caption: A typical workflow for the quality control analysis of 4-Bromobenzil.

Section 5: Safety, Handling, and Storage

Proper handling and storage procedures are essential to ensure laboratory safety when working with 4-Bromobenzil.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed[2][3]
Skin Corrosion/Irritation	H315	Causes skin irritation[2][3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[2] [3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[2][3]

Signal Word: Warning[2][3]

Standard Operating Procedures

- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
- Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust. Wash hands thoroughly after handling.[4]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] Keep away from strong oxidizing agents.[4][5]
- Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the solid material using a method that does not generate dust (e.g., gentle sweeping or using a HEPA-filtered vacuum). Dispose of the waste in accordance with local regulations.

- Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the substance to enter drains or sewer systems.

Conclusion

1-(4-bromophenyl)-2-phenylethane-1,2-dione (CAS 39229-12-4) is a well-defined chemical compound with significant potential as a synthetic intermediate. Its predictable reactivity, centered on the alpha-diketone functional group, combined with the capacity for further modification at the bromophenyl ring, makes it a valuable tool for chemists in academia and industry. While more research is needed to fully characterize its biological and material properties, its role as a versatile building block for creating novel molecules ensures its continued relevance in the fields of drug discovery, organic synthesis, and material science. Adherence to established analytical and safety protocols is paramount to its effective and safe utilization.

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